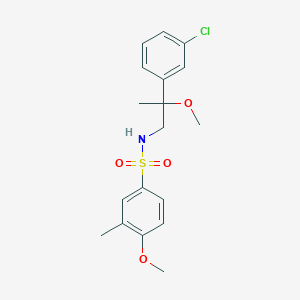

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-3-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions between amines and sulfonyl chlorides . For instance, 1-(3-chlorophenyl)piperazine can be synthesized through the reaction of diethanolamine with m-chloroaniline .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the characterization of two polymorphic forms of tolfenamic acid was determined by X-ray diffraction methods .科学的研究の応用

- 2-Phenylethylamine (PEA) , a naturally occurring compound in the human body, plays a crucial role in mood regulation, cognition, and behavior. PEA acts as a neuromodulator, influencing neurotransmitter levels (particularly dopamine and norepinephrine) and contributing to feelings of euphoria and alertness. Researchers explore PEA’s potential therapeutic applications, including mood disorder treatment and attention deficit hyperactivity disorder (ADHD) management .

- Chlorine Incorporation : Chlorine atoms strategically integrated into biologically active molecules can enhance their biological activity. Researchers have observed this effect empirically, making chlorine substitution an interesting avenue for drug design .

- Nitro Group : The nitro group is versatile and valuable in medicinal chemistry. It contributes to a wide range of therapeutic agents, including antimicrobial drugs and cancer treatments. Investigating the pharmacological effects of nitro-containing compounds remains an area of interest .

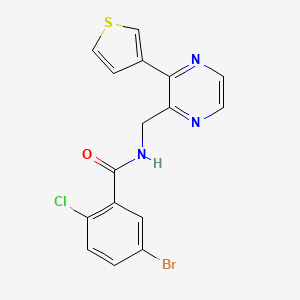

- N-(3-chlorophenethyl)-4-nitrobenzamide was synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride. This bio-functional hybrid molecule was fully characterized using techniques such as 1H and 13C NMR, UV, and mass spectral data .

- The compound’s structure suggests potential for click chemistry reactions. For instance, the Huisgen’s CuAAC 1,3-dipolar cycloaddition reaction could be explored to create novel derivatives or conjugates .

Neuroscience and Pharmacology

Drug Discovery and Medicinal Chemistry

Hybrid Molecule Synthesis

Click Chemistry Applications

作用機序

Target of Action

Similar compounds, such as tolfenamic acid, have been found to inhibit the biosynthesis of prostaglandins . This suggests that the compound may interact with enzymes involved in the prostaglandin synthesis pathway, such as cyclooxygenase (COX) enzymes .

Pharmacokinetics

Similar compounds such as tolfenamic acid have been found to be well absorbed and undergo extensive metabolism . The compound’s bioavailability would be influenced by factors such as its absorption rate, distribution in the body, metabolism, and excretion.

Safety and Hazards

特性

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO4S/c1-13-10-16(8-9-17(13)23-3)25(21,22)20-12-18(2,24-4)14-6-5-7-15(19)11-14/h5-11,20H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFRHKTYEDLKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-3-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Bromophenyl)-1-[(3-methylphenyl)methyl]benzimidazole](/img/structure/B2826190.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2826193.png)

![2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826194.png)

![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2826195.png)

![5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2826197.png)

![N-(3-chlorophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2826199.png)

![N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide](/img/structure/B2826200.png)

![4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2826201.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2826204.png)

![N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2826205.png)

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2826208.png)

![3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2826210.png)